molecular formula C12H20O10 B1245558 (1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol

(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol

Cat. No.: B1245558
M. Wt: 324.28 g/mol
InChI Key: DKOQIDXJOZQKIG-IYDDCBTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

1. Stereoselective Synthesis and Analytical Studies

Bis-D-fructose 2',1:2,1'-dianhydride, a cyclic disaccharide found in foodstuffs, has been a subject of research in stereoselective synthesis and analytical studies. Studies have focused on the high-yield preparation of nonsymmetrical difructose dianhydrides (DFAs) by connecting monosaccharide moieties through a xylylene bridge before bis-spiroketalization. This process, depending on spacer length, results in different regio- and stereoselectivity, providing insights into DFA synthesis for analytical and nutritional studies (Louis et al., 2008).

2. Nutritional and Functional Food Applications

DFAs, including Bis-D-fructose 2',1:2,1'-dianhydride, have significant implications in the food industry due to their nutritional features. They act as low-caloric sweeteners and exhibit prebiotic nutritional functions, favoring the growth of beneficial bacteria like Bifidobacterium spp. This has led to a surge in interest from the food industry in the potential use of DFAs as functional food ingredients (García-Moreno et al., 2008).

3. Synthesis for Biofuel Components

Research has also explored the conversion of D-fructose, a precursor of Bis-D-fructose 2',1:2,1'-dianhydride, into components for biofuels. For instance, studies have looked into the efficient preparation of renewable dicarboxylic acid monomers from D-fructose for use in polyester synthesis, showcasing the potential of fructose derivatives in sustainable material production (Amarasekara et al., 2017).

4. Immunomodulatory Effects

The differential immunomodulating effects of derivatives of Bis-D-fructose 2',1:2,1'-dianhydride, such as DFA-IV, on macrophage function have been studied. These derivatives have shown to increase tumoricidal activity, phagocytosis, and nitric oxide production in treated cells, indicating potential biomedical applications (Park et al., 2008).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-D-fructose 2’,1:2,1’-dianhydride typically involves the dehydration of fructose under controlled conditions. One common method is the use of acid catalysts to promote the formation of the dianhydride. The reaction conditions often include elevated temperatures and specific pH levels to ensure the efficient conversion of fructose to bis-D-fructose 2’,1:2,1’-dianhydride .

Industrial Production Methods: Industrial production of bis-D-fructose 2’,1:2,1’-dianhydride may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process can be scaled up by employing larger reactors and more efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Bis-D-fructose

Properties

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

IUPAC Name

(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol

InChI

InChI=1S/C12H20O10/c13-1-5-7(15)9(17)11(21-5)3-20-12(4-19-11)10(18)8(16)6(2-14)22-12/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12+/m1/s1

InChI Key

DKOQIDXJOZQKIG-IYDDCBTQSA-N

Isomeric SMILES

C1[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OC[C@@]3(O1)[C@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1C2(C(C(C(O2)CO)O)O)OCC3(O1)C(C(C(O3)CO)O)O

Synonyms

di-D-fructose 1,2'-2,1' dianhydride
difructose anhydride I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
Reactant of Route 2
(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
Reactant of Route 3
(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
Reactant of Route 4
(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
Reactant of Route 5
(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
Reactant of Route 6
(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol

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